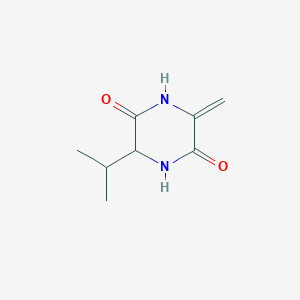![molecular formula C32H45NO10 B10790203 [(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate CAS No. 466-24-0](/img/structure/B10790203.png)
[(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isaconitine is a naturally occurring alkaloid found in various species of the Aconitum plant, commonly known as monkshood or wolfsbane. It belongs to the class of C19-diterpenoid alkaloids and is known for its potent toxic properties. Isaconitine has a complex molecular structure, which contributes to its diverse biological activities and pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isaconitine is a challenging task due to its intricate molecular architecture. One of the synthetic routes involves the use of ®-(-)-carvone as a starting material. The process includes several steps such as the preparation of chiral 2-methylenecyclohexane-1,3,5-triol derivative, intramolecular [3 + 2] cycloaddition, and the formation of the fully functionalized AE fragment. The final steps involve hydroxylation, cyclization, and one-carbon extension to achieve the desired structure .
Industrial Production Methods
Industrial production of isaconitine is not commonly practiced due to its high toxicity and complex synthesis. extraction from natural sources, such as Aconitum plants, remains a viable method. The extraction process typically involves solvent extraction using organic solvents like chloroform or diethyl ether, followed by purification through chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Isaconitine undergoes various chemical reactions, including:
Oxidation: Isaconitine can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups in isaconitine, leading to the formation of less toxic derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atom, can yield a variety of analogs with different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of isaconitine, which may possess different levels of toxicity and pharmacological effects. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Isaconitine has been extensively studied for its diverse biological activities and potential therapeutic applications. Some of the key research areas include:
Chemistry: Isaconitine serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Research on isaconitine’s interaction with biological systems helps in understanding its toxicological effects and potential therapeutic uses.
Medicine: Despite its toxicity, isaconitine and its derivatives are investigated for their analgesic, anti-inflammatory, and anti-tumor properties.
Mechanism of Action
Isaconitine exerts its effects primarily by interacting with voltage-gated sodium channels in nerve cells. It binds to these channels and alters their function, leading to prolonged depolarization and disruption of normal nerve signal transmission. This mechanism is responsible for its potent neurotoxic effects. Additionally, isaconitine’s interaction with other molecular targets, such as receptors and enzymes, contributes to its diverse pharmacological activities .
Comparison with Similar Compounds
Isaconitine is part of a larger group of C19-diterpenoid alkaloids, which include compounds like aconitine, mesaconitine, and hypaconitine. These compounds share similar structural features but differ in their specific functional groups and biological activities. Isaconitine is unique due to its specific molecular configuration and the presence of certain functional groups that contribute to its distinct pharmacological profile .
List of Similar Compounds
- Aconitine
- Mesaconitine
- Hypaconitine
- Benzoylaconine
- Benzoylmesaconine
Properties
CAS No. |
466-24-0 |
|---|---|
Molecular Formula |
C32H45NO10 |
Molecular Weight |
603.7 g/mol |
IUPAC Name |
[(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C32H45NO10/c1-6-33-14-29(15-39-2)18(34)12-19(40-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(38,25(35)27(30)42-5)21(24(31)33)22(41-4)23(29)31/h7-11,17-27,34-35,37-38H,6,12-15H2,1-5H3/t17-,18-,19+,20-,21?,22+,23-,24?,25+,26?,27+,29+,30-,31?,32-/m1/s1 |
InChI Key |
DHJXZSFKLJCHLH-ZAQOXDNJSA-N |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@](C6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,5S,6S,8S,9S,13R,17S)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10790122.png)
![8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B10790126.png)
![2-[4-[3-(3,4-Dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10790151.png)
![(2R,3R,4S,5R,6S,8S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10790157.png)

![(2S,3S,4S,5R,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10790168.png)


![[(2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B10790192.png)
![2-[(4R,5S,7R,25S,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B10790195.png)

![(17E)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10790207.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate](/img/structure/B10790225.png)
